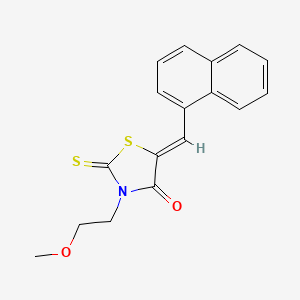![molecular formula C16H21N3O3 B4681722 N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4681722.png)
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as N-phenylbutylaminoacetylpyrrolidinecarboxamide (PBAP), is a chemical compound that has been studied for its potential use in scientific research. PBAP belongs to the class of pyrrolidine carboxamides and has shown promising results in various laboratory experiments.
Wirkmechanismus
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide is believed to exert its neuroprotective effects through multiple mechanisms, including antioxidant activity, anti-inflammatory activity, and modulation of cell signaling pathways. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to inhibit the activation of inflammatory pathways, such as NF-κB and MAPK signaling pathways. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and cognitive function. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its low toxicity, good solubility, and stability. This compound can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited bioavailability and poor permeability across the blood-brain barrier. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
For N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide research include studying its safety and efficacy in humans, exploring its potential use as a drug delivery system, and investigating its potential use in the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and stroke. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's neuroprotective effects and to identify potential targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminocarbonyl)phenyl]-1-butyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in various scientific research fields, including neurology, pharmacology, and toxicology. This compound has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to improve cognitive function and memory in animal models. In pharmacology, this compound has been studied for its potential use as a drug delivery system and as a potential drug candidate for various diseases. In toxicology, this compound has been studied for its potential use as a protective agent against oxidative stress and neurotoxicity.
Eigenschaften
IUPAC Name |
1-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-8-19-10-12(9-14(19)20)16(22)18-13-6-4-11(5-7-13)15(17)21/h4-7,12H,2-3,8-10H2,1H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDWJRVVBVFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4681650.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4681670.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4681678.png)
![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)
![6-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4681700.png)
![N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)


![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681736.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)
![1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4681752.png)